Ergoline-8-methanol, 9,10-didehydro-1-(1,1-dimethylethyl)-6-methyl-, (8-beta)-
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Overview
Description
Ergoline-8-methanol, 9,10-didehydro-1-(1,1-dimethylethyl)-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often found in natural products such as ergot alkaloids. These compounds have significant pharmacological properties and are used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of transformations including cyclization, alkylation, and functional group modifications. The reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of ergoline derivatives often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using advanced technologies such as continuous flow reactors and automated synthesis platforms. The process may also involve purification steps like crystallization, distillation, and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ergoline derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ergoline derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their interactions with biological macromolecules and their effects on cellular processes.
Medicine: Investigated for their potential therapeutic effects, including anti-migraine, anti-Parkinson, and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ergoline derivatives involves their interaction with specific molecular targets, such as receptors, enzymes, and ion channels. These interactions can modulate various signaling pathways and physiological processes. For example, some ergoline derivatives act as agonists or antagonists at serotonin receptors, influencing neurotransmission and mood regulation.
Comparison with Similar Compounds
Ergoline derivatives can be compared with other similar compounds, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Each of these compounds has unique structural features and pharmacological profiles, highlighting the diversity and versatility of ergoline derivatives.
Properties
CAS No. |
113702-01-5 |
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Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(6aR,9R)-4-butyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinolin-9-yl]methanol |
InChI |
InChI=1S/C20H26N2O/c1-3-4-8-22-12-15-10-19-17(9-14(13-23)11-21(19)2)16-6-5-7-18(22)20(15)16/h5-7,9,12,14,19,23H,3-4,8,10-11,13H2,1-2H3/t14-,19-/m1/s1 |
InChI Key |
IOVBIZFHKHJTIA-AUUYWEPGSA-N |
Isomeric SMILES |
CCCCN1C=C2C[C@@H]3C(=C[C@H](CN3C)CO)C4=C2C1=CC=C4 |
Canonical SMILES |
CCCCN1C=C2CC3C(=CC(CN3C)CO)C4=C2C1=CC=C4 |
Origin of Product |
United States |
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